2-Chloro-5-(4-heptylbenzoyl)pyridine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(4-heptylbenzoyl)pyridine consists of a pyridine ring substituted with a chlorine atom and a heptylbenzoyl group. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but these details are not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Fluorescent Probes for Mercury Ion Detection
Research demonstrates that novel imidazo[1,2-a]pyridine derivatives, including a variant structurally similar to 2-Chloro-5-(4-heptylbenzoyl)pyridine, can be utilized as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions. This application is significant for environmental monitoring and safety (Shao et al., 2011).
Synthesis of Novel Compounds
The synthesis of new compounds involving derivatives of this compound is a key area of research. For instance, the first synthesis of 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, a derivative of the core structure, showcases the potential for creating new compounds for various applications, including pharmaceuticals and material sciences (Catalani et al., 2010).
Solid-State Versatility in Molecular Salts
In the field of crystal engineering, this compound-related compounds are used to create a variety of molecular salts. These salts are characterized structurally by spectroscopic, thermal, and X-ray diffraction techniques, revealing insights into the molecular structures and interactions that could be critical for pharmaceutical and material applications (Oruganti et al., 2017).
Formation of N-Heterocyclic Complexes
Research on the formation of N-heterocyclic complexes from a pincer silver(I) carbene complex, which involves structures related to this compound, is significant in the study of organometallic chemistry. Such studies can lead to advancements in catalysis and materials science (Simons et al., 2003).
Safety and Hazards
The safety data sheet for a related compound, 2-Chloro-5-hydroxymethylpyridine, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s likely that 2-Chloro-5-(4-heptylbenzoyl)pyridine has similar hazards, but specific safety data should be consulted to confirm this.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-(4-heptylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO/c1-2-3-4-5-6-7-15-8-10-16(11-9-15)19(22)17-12-13-18(20)21-14-17/h8-14H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXIOCRANSOODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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